1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride
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Overview
Description
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride is a derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions of the glucopyranose ring, and an amino group at the 2 position, which is further converted to its hydrochloride salt form. It is widely used in various scientific research fields due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride typically involves the acetylation of glucosamine. The process begins with the protection of the amino group, followed by the selective acetylation of the hydroxyl groups. The final step involves the deprotection of the amino group and conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale acetylation reactions using acetic anhydride and a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include deacetylated glucosamine derivatives, oxidized products like glucosone, and various substituted glucosamine compounds .
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in studies related to cell signaling and glycosylation processes.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride involves its interaction with various molecular targets and pathways. The acetyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can undergo deacetylation to release active glucosamine, which participates in various biochemical processes such as protein glycosylation and cell signaling .
Comparison with Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose
Comparison: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose Hydrochloride is unique due to its specific acetylation pattern and the presence of an amino group at the 2 position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the azido derivative is more reactive in click chemistry applications, while the beta-anomers have different stereochemical properties affecting their biological interactions .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-XHNNQSHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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